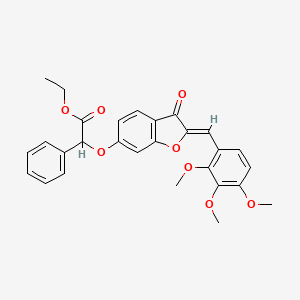
(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-ethyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate” is a complex organic molecule. It contains a benzofuran core, which is a type of aromatic heterocycle, as well as a phenyl group and an ester group .
Molecular Structure Analysis
The compound contains several functional groups, including a benzofuran ring, a phenyl ring, and an ester group. The presence of these groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been known to participate in a variety of reactions. For instance, the benzofuran ring can undergo electrophilic aromatic substitution, and the ester group can participate in hydrolysis or transesterification reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Chemical Compounds
Research has focused on synthesizing and characterizing various chemical compounds with complex structures, aiming to explore their potential applications. For example, studies have detailed the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, emphasizing their antimicrobial activity and docking studies to understand how these compounds interact with biological targets (Spoorthy et al., 2021). This type of research underscores the importance of chemical synthesis in developing compounds with potential biological applications.
Antimicrobial and Antitumor Activity
Several studies have synthesized novel chemical derivatives to test their antimicrobial and antitumor activities. For instance, research into biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives has shown significant in vitro antioxidant activity, as well as antibacterial and antifungal properties (Maddila et al., 2012). These findings illustrate the potential of such compounds in developing new treatments for infectious diseases and cancer.
Bioactive Potentials of Secondary Metabolites
The exploration of secondary metabolites from natural sources, such as mollusks, has revealed compounds with antioxidant and anti-inflammatory activities. Studies on compounds isolated from Crassostrea madrasensis and Amphioctopus marginatus have demonstrated their potential in inhibiting pro-inflammatory enzymes, suggesting applications in treating inflammatory diseases (Chakraborty & Joy, 2019).
Catalysis and Material Synthesis
Research into zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands has contributed to the understanding of olefin polymerization chemistry, demonstrating the role of these complexes in synthesizing polymers with specific properties (Tsukahara et al., 1997). This area of research highlights the importance of such compounds in industrial applications, particularly in the development of new materials.
Anti-Rheumatic Potential
Compounds synthesized for their potential anti-rheumatic effects have been studied, such as ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, which showed significant antioxidant, analgesic, and anti-rheumatic effects in vivo (Sherif & Hosny, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound, also known as ethyl 2-{[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}-2-phenylacetate, contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . This suggests that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics, disrupting cell division and leading to cell death . Similarly, the inhibition of Hsp90 can lead to the degradation of client proteins, affecting multiple signaling pathways .
Result of Action
The compound’s action results in molecular and cellular effects, such as the disruption of cell division and signaling pathways . These effects can lead to cell death, making the compound potentially useful in cancer treatment .
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)26(17-9-7-6-8-10-17)35-19-12-13-20-22(16-19)36-23(24(20)29)15-18-11-14-21(31-2)27(33-4)25(18)32-3/h6-16,26H,5H2,1-4H3/b23-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBWUPUZTAEAIY-HAHDFKILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=C(C=C4)OC)OC)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=C(C=C4)OC)OC)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

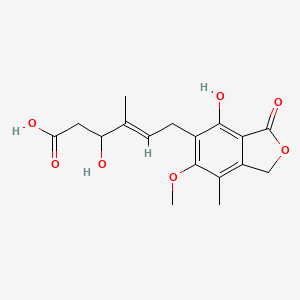


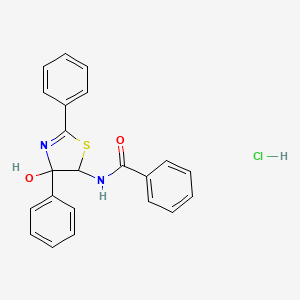
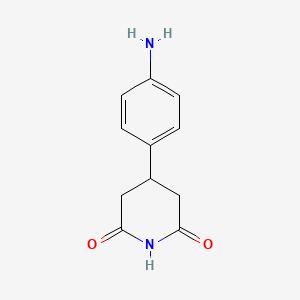

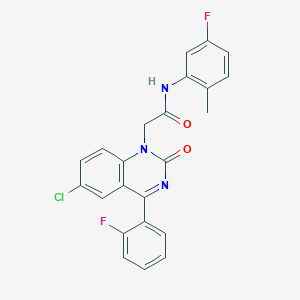
![1-[(4-methoxyphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2746077.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid](/img/structure/B2746079.png)
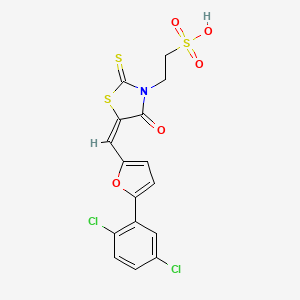
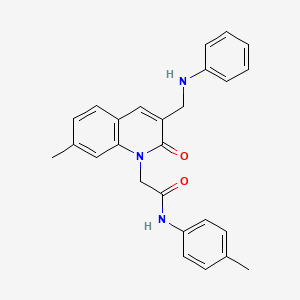

![([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine](/img/structure/B2746083.png)
